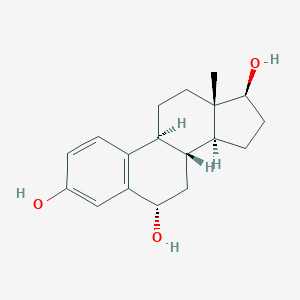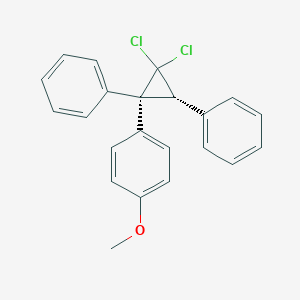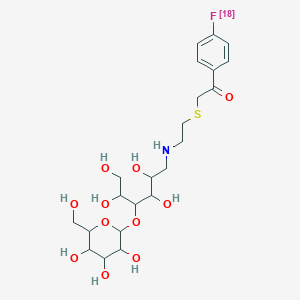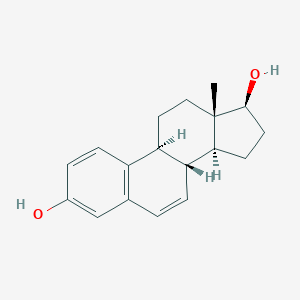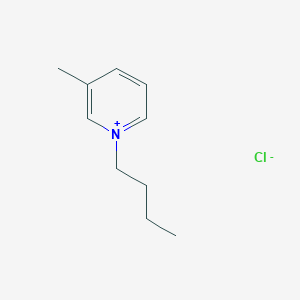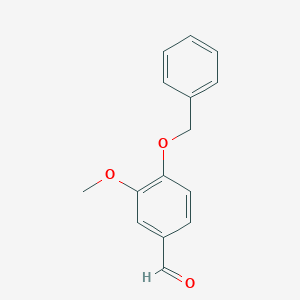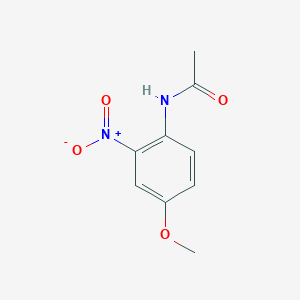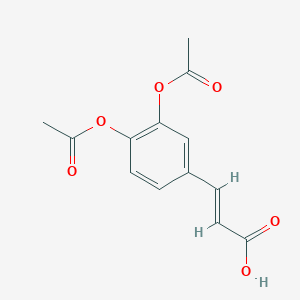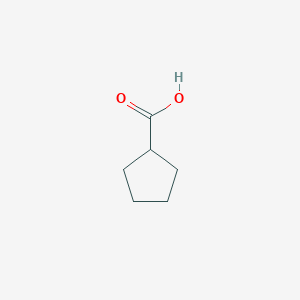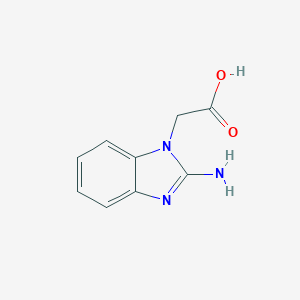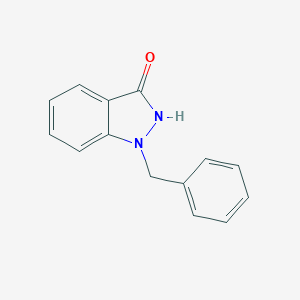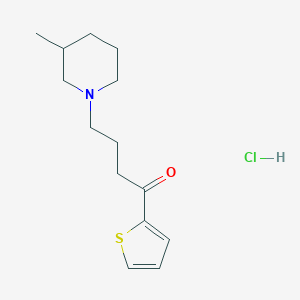
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses.
Applications De Recherche Scientifique
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. In preclinical studies, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents and to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Mécanisme D'action
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses. By blocking the activity of this receptor, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride may reduce pain and anxiety-related behaviors. The exact mechanism by which 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride exerts its effects is not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to reduce pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia. It has also been shown to reduce anxiety-like behaviors, such as elevated plus maze and light/dark box tests. Additionally, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has only been studied in preclinical models, and its effects in humans are not yet fully understood. Additionally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One area of interest is the potential use of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the treatment of chronic pain and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride and to identify potential side effects and drug interactions. Finally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride could be optimized to make it more accessible for researchers who wish to study its effects.
Méthodes De Synthèse
The synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-thienylboronic acid with 3-methylpiperidine-3-carboxaldehyde in the presence of a palladium catalyst to form the corresponding boronate ester. The boronate ester is then treated with 1-butanone in the presence of a base to yield 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride hydrochloride.
Propriétés
Numéro CAS |
143380-86-3 |
|---|---|
Nom du produit |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Formule moléculaire |
C14H22ClNOS |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
4-(3-methylpiperidin-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-5-2-8-15(11-12)9-3-6-13(16)14-7-4-10-17-14;/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3;1H |
Clé InChI |
KQQFNXMFPZQZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
SMILES canonique |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Synonymes |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



